Piperidine-2-carboxylic acid is a six-membered, non-proteinogenic cyclic amino acid, serving as the next higher homolog to the five-membered proline. As a foundational heterocyclic building block, it is utilized in the synthesis of complex organic molecules, particularly in pharmaceutical development. The compound specified by CAS number 287389-44-0 is the racemic mixture (DL-pipecolic acid), which is a key procurement consideration as it serves as a cost-effective starting material for syntheses that incorporate a subsequent chiral resolution step to isolate a desired enantiomer.
Direct substitution of racemic piperidine-2-carboxylic acid with its common analog, proline, is often unfeasible due to significant structural and functional differences. The larger six-membered ring of piperidine-2-carboxylic acid imparts distinct steric and conformational properties compared to proline's five-membered ring, altering peptide backbone dynamics and molecular geometry in derivative compounds. Furthermore, while specific applications require the enantiomerically pure (S)- or (R)-forms, procuring the racemic mixture is a deliberate and economical choice for multi-step syntheses. Established industrial processes, such as the manufacture of certain local anesthetics, are designed to utilize the racemic form as a starting material and incorporate a cost-effective resolution step later in the sequence, making the procurement of more expensive, pre-resolved enantiomers unnecessary.
The racemic form of piperidine-2-carboxylic acid is a documented and industrially relevant starting material for the synthesis of chiral local anesthetics, including Ropivacaine. The manufacturing process involves the synthesis of the racemic N-(2,6-dimethylphenyl)piperidine-2-carboxamide (pipecoloxylidide), followed by resolution using a chiral acid like L-(-)-dibenzoyl tartaric acid. This step efficiently separates the desired (S)-enantiomer for subsequent alkylation. This pathway demonstrates the economic viability of procuring the racemic mixture for large-scale production where a resolution step is integrated.
| Evidence Dimension | Synthetic Strategy for Chiral API Production |
| Target Compound Data | Serves as a cost-effective precursor for a resolution-based synthesis pathway. |
| Comparator Or Baseline | Direct asymmetric synthesis or use of expensive, pre-resolved (S)-pipecolic acid. |
| Quantified Difference | Enables a scalable and economical manufacturing route by deferring the cost of chiral separation to an in-process step. |
| Conditions | Industrial synthesis of (S)-N-alkyl-pipecolic acid-2,6-xylidides. |
This justifies procuring the less expensive racemic compound over the pure enantiomer for large-scale synthesis where an efficient resolution step is part of the established process.
Substituting proline with piperidine-2-carboxylic acid in a peptide backbone induces significant, measurable changes in conformational dynamics. In a model tetrapeptide (Ac-Gly-X-Pip/Pro-Gly-NH2), the rate of trans-to-cis isomerization (k_trans-cis) is 7.8-fold faster for the pipecolic acid-containing peptide compared to its proline analog. This substitution also leads to a significant increase in the equilibrium population of the cis-amide bond conformer, a critical factor in determining the three-dimensional structure of peptides.
| Evidence Dimension | Peptide Bond Isomerization Rate (k_trans-cis) |
| Target Compound Data | 7.8-fold faster than proline-containing peptide. |
| Comparator Or Baseline | Equivalent tetrapeptide containing Proline (GAPG). |
| Quantified Difference | +680% increase in isomerization rate. |
| Conditions | Model tetrapeptide Ac-Gly-X-Pip/Pro-Gly-NH2 in solution, measured by NMR spectroscopy. |
For researchers designing peptidomimetics, this provides a tool to rationally tune backbone dynamics and conformational preferences, which is critical for modulating biological activity, receptor binding, and metabolic stability.
When incorporated into peptides, piperidine-2-carboxylic acid exhibits a distinct and predictable fragmentation behavior under collision-induced dissociation (CID) that is opposite to that of proline. Peptides containing proline are known for the 'proline effect,' showing preferential cleavage of the amide bond N-terminal to the proline residue to yield y-ions. In direct contrast, piperidine-2-carboxylic acid induces the 'pipecolic acid effect,' where fragmentation selectively occurs at the amide bond C-terminal to the residue, resulting in dominant b-ions. This effect is reported to be at least as selective as, and in some cases stronger than, the proline effect.
| Evidence Dimension | Dominant CID Fragmentation Pathway |
| Target Compound Data | Preferential cleavage C-terminal to the residue (b-ion formation). |
| Comparator Or Baseline | Proline-containing peptides (y-ion formation). |
| Quantified Difference | Qualitatively inverted and predictable fragmentation signature. |
| Conditions | Collision-Induced Dissociation (CID) in ESI-tandem mass spectrometry of model pentapeptides. |
This enables precise control over peptide fragmentation, which is essential for de novo peptide sequencing, identifying modification sites, and designing highly specific internal standards for quantitative proteomics assays.
This compound is the right choice for multi-step syntheses of chiral APIs where a resolution step is planned. Its use as a precursor for local anesthetics like Ropivacaine exemplifies a cost-effective industrial strategy, avoiding the higher upfront cost of enantiomerically pure starting materials.
In the design of therapeutic peptides, substituting proline with piperidine-2-carboxylic acid provides a method to systematically alter backbone flexibility and the cis/trans isomer ratio. This allows for the fine-tuning of a peptide's 3D structure to enhance binding affinity or improve metabolic stability.
Due to its predictable C-terminal fragmentation pattern, which is inverted compared to proline, this compound is an ideal building block for creating synthetic peptide internal standards. These standards are crucial for developing robust and accurate quantitative assays in proteomics and biomarker discovery.
Irritant